molecular formula C11H13N3O2 B15209222 3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one

3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one

Cat. No.: B15209222
M. Wt: 219.24 g/mol
InChI Key: QEWMYMKCRRFEHJ-TWGQIWQCSA-N
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Description

“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” typically involves the condensation of an appropriate pyrazolone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of “this compound” lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylene bridge connecting the pyrazole and pyrrole rings may impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(4E)-3-ethoxy-4-[(5-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazol-5-one

InChI

InChI=1S/C11H13N3O2/c1-3-16-11-9(10(15)13-14-11)6-8-5-4-7(2)12-8/h4-6,12H,3H2,1-2H3,(H,13,15)/b9-6-

InChI Key

QEWMYMKCRRFEHJ-TWGQIWQCSA-N

Isomeric SMILES

CCOC\1=NNC(=O)/C1=C/C2=CC=C(N2)C

Canonical SMILES

CCOC1=NNC(=O)C1=CC2=CC=C(N2)C

Origin of Product

United States

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